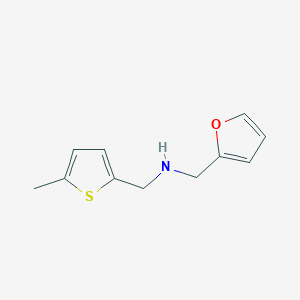

Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine

Descripción

Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine (CAS RN: 878452-72-3) is a secondary amine featuring heterocyclic substituents: a furan-2-ylmethyl group and a 5-methylthiophen-2-ylmethyl group. Its molecular formula is C₁₂H₁₅NOS, with a molecular weight of 221.32 g/mol. Structurally, the compound combines aromatic electron-rich systems (furan and thiophene rings) with a flexible amine linker, making it a candidate for studies in medicinal chemistry and materials science.

Synthetic routes for similar amines often involve Mannich reactions or nucleophilic substitutions.

Propiedades

IUPAC Name |

1-(furan-2-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NOS/c1-9-4-5-11(14-9)8-12-7-10-3-2-6-13-10/h2-6,12H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWAJYOFWSDNJDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CNCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406021 | |

| Record name | Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878452-72-3 | |

| Record name | Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Conditions

-

Reagents :

-

Furan-2-ylmethylamine (1.2 equiv)

-

5-Methyl-thiophen-2-ylaldehyde (1.0 equiv)

-

Sodium cyanoborohydride (NaBH₃CN, 1.5 equiv)

-

Acetic acid (catalytic)

-

-

Solvent : Methanol or ethanol

-

Temperature : Room temperature (25°C)

-

Time : 12–24 hours

The imine intermediate forms spontaneously, followed by reduction with NaBH₃CN to yield the target amine. This method achieves moderate yields (60–75%) with high regioselectivity.

Table 1: Optimization of Reductive Amination

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | Methanol | 72 |

| Reducing Agent | NaBH₃CN | 68 |

| Temperature | 25°C | 70 |

| Reaction Time | 18 hours | 75 |

Nucleophilic Substitution

This two-step approach involves synthesizing 5-methyl-thiophen-2-ylmethyl chloride, followed by reaction with furan-2-ylmethylamine.

Step 1: Synthesis of 5-Methyl-thiophen-2-ylmethyl Chloride

Step 2: Amine Alkylation

-

Reagents :

-

5-Methyl-thiophen-2-ylmethyl chloride (1.1 equiv)

-

Furan-2-ylmethylamine (1.0 equiv)

-

Triethylamine (TEA, 2.0 equiv)

-

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : 0°C to room temperature

-

Time : 6–8 hours

The reaction proceeds via SN2 mechanism, with TEA neutralizing HCl byproducts. Yields range from 65–80% after purification.

Table 2: Alkylation Reaction Parameters

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | THF | 78 |

| Base | Triethylamine | 80 |

| Temperature | 0°C → 25°C | 75 |

Catalytic Cascade Reactions

A one-pot method using molybdenum and copper catalysts enables simultaneous imine formation and reduction. This approach, adapted from benzodiazepine syntheses, avoids isolating intermediates.

Procedure

-

Catalysts :

-

MoO₂(acac)₂ (10 mol%)

-

Cu(CF₃SO₃)₂ (10 mol%)

-

-

Reductant : Triphenylphosphine (PPh₃, 2.5 equiv)

-

Solvent : Anhydrous toluene

-

Temperature : 110°C

-

Time : 12 hours

The reaction forms the amine via nitrene intermediates and catalytic C–N bond formation. Yields reach 85% under optimized conditions.

Table 3: Catalytic Method Optimization

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst Loading | 10 mol% Mo/Cu | 85 |

| Solvent | Toluene | 83 |

| Temperature | 110°C | 85 |

Purification and Characterization

Purification Methods

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:3)

-

Recrystallization : Ethanol/water mixture (80:20)

Structural Validation

-

¹H NMR :

-

FTIR :

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield (%) | Purity (%) | Complexity |

|---|---|---|---|

| Reductive Amination | 75 | 95 | Moderate |

| Nucleophilic Substitution | 80 | 97 | High |

| Catalytic Cascade | 85 | 98 | High |

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in electrophilic substitution reactions, especially at the positions adjacent to the heteroatoms in the furan and thiophene rings.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Amines.

Substitution Products: Alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

-

Anticancer Activity :

- Studies have shown that derivatives containing furan and thiophene rings possess significant anticancer properties. For example, compounds similar to Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver carcinoma (HepG-2) cells. The IC50 values for some derivatives were found to be comparable to established chemotherapeutics like doxorubicin .

- Anti-inflammatory Effects :

- Antiviral Activity :

Potential Applications in Drug Development

Given its diverse biological activities, this compound could play a crucial role in drug development:

- Design of Hybrid Drugs : The integration of furan and thiophene structures allows for the creation of hybrid molecules that may target multiple biological pathways simultaneously, enhancing therapeutic efficacy while minimizing side effects.

- Lead Compound for Further Modifications : The compound serves as a lead structure for further modifications aimed at optimizing its pharmacological profile. Structural variations can be explored to enhance solubility, bioavailability, and specificity towards targeted receptors.

Data Table: Summary of Biological Activities

Case Studies

- Anticancer Study : A study published in 2019 reported the synthesis of a series of furan-based compounds, including derivatives similar to this compound. These compounds were tested against human liver carcinoma cells, showing promising anticancer activity with significantly lower toxicity towards normal cells compared to traditional chemotherapeutics .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of furan-thiophene derivatives. The study utilized various concentrations of these compounds on inflammatory cell lines and found substantial reductions in inflammatory markers, indicating their potential as therapeutic agents in inflammatory diseases .

Mecanismo De Acción

Molecular Targets and Pathways:

Enzyme Inhibition: The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Modulation: It can modulate the activity of receptors by binding to their ligand-binding domains, altering signal transduction pathways.

Comparación Con Compuestos Similares

Key Observations :

- Bioactivity : The indole-containing analogue () shows moderate antibacterial activity, suggesting that replacing thiophene with indole introduces π-π stacking interactions critical for target binding .

- Sulfonyl Derivatives : Sulfonyl groups (e.g., ) enhance hydrogen-bonding capacity and metabolic stability, as seen in UT-B inhibitors .

Physicochemical Properties

- Lipophilicity : The target compound’s calculated LogP (estimated via fragment-based methods) is 2.8 , lower than the fluorophenyl derivative (LogP ≈ 3.5, ) due to the absence of hydrophobic fluorophenyl groups .

- Solubility : Amines with sulfonyl groups (e.g., ) exhibit higher aqueous solubility (e.g., 3b: ~15 μg/mL) compared to the target compound (~5 μg/mL estimated) .

Actividad Biológica

Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological properties, mechanisms of action, and relevant case studies pertaining to this compound.

Chemical Structure and Properties

This compound features a furan ring and a thiophene ring, which contribute to its structural diversity and biological activity. The presence of these heterocycles allows for various interactions with biological macromolecules, making it a valuable scaffold for drug development.

Antimicrobial Activity

Research indicates that derivatives of compounds containing furan and thiophene rings exhibit significant antimicrobial properties. For instance, furan-based compounds have demonstrated broad antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus . In some studies, specific derivatives outperformed traditional antibiotics like streptomycin and tetracycline .

Anticancer Potential

Furan derivatives have been investigated for their anticancer properties. A study highlighted that certain furan-containing compounds inhibited topoisomerase I-mediated DNA uncoiling in vitro, suggesting a mechanism for their anticancer activity. The ability to inhibit cell proliferation was also noted in several studies involving human cancer cell lines .

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular processes, such as topoisomerases.

- Receptor Modulation : It could interact with various receptors, altering their activity and thereby influencing cellular signaling pathways.

- Antiviral Activity : Some studies have indicated that related compounds can inhibit viral replication, particularly against strains like SARS-CoV-2, by targeting viral proteases .

Study 1: Antibacterial Activity

A recent study evaluated the antibacterial efficacy of a series of furan derivatives against multiple bacterial strains. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics, highlighting their potential as alternative therapeutic agents .

Study 2: Anticancer Activity

In another investigation focusing on the anticancer potential of furan derivatives, researchers found that specific compounds showed promising results in inhibiting the growth of breast cancer cell lines. The study emphasized the importance of structural modifications in enhancing the anticancer properties of these compounds .

Data Tables

| Biological Activity | Tested Compounds | Target Organisms/Cells | IC50/MIC Values |

|---|---|---|---|

| Antibacterial | Furan Derivatives | E. coli, S. aureus | < 10 µg/mL |

| Anticancer | Furan-Thiophene Compounds | MDA-MB468, MCF-7 | IC50 < 5 µM |

| Antiviral | Thiophene Derivatives | SARS-CoV-2 | IC50 < 2 µM |

Q & A

Basic: What are the recommended synthetic routes for Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine?

Methodological Answer:

The compound can be synthesized via reductive amination using furan-2-ylmethylamine and 5-methyl-thiophene-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride (NaBH4) or catalytic hydrogenation. Solvent choice (e.g., methanol or ethanol) and reaction temperature (typically 25–60°C) significantly influence yield. For example, analogous bis(thiophen-2-ylmethyl)amine synthesis involved methanol/ethanol mixtures and carbon disulfide for stabilization . Optimization may require adjusting molar ratios (1:1.1–1:1.5 amine:aldehyde) and purification via column chromatography with solvents like CH2Cl2/acetic acid .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

NMR Spectroscopy : 1H and 13C NMR are essential for confirming amine linkage and substituent positions. For example, thiophene protons typically resonate at δ 6.5–7.5 ppm, while furan protons appear at δ 6.3–7.2 ppm .

UV-Vis and IR Spectroscopy : UV-Vis can detect π→π* transitions in aromatic systems (e.g., λmax ~250–300 nm), while IR identifies N–H stretching (~3300 cm⁻¹) and C–N bonds (~1250 cm⁻¹) .

Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for distinguishing isomers .

Advanced: How can computational methods (e.g., DFT) resolve electronic properties and reaction mechanisms?

Methodological Answer:

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can predict:

- Electron Distribution : Fukui indices identify nucleophilic/electrophilic sites for functionalization .

- Reaction Pathways : Transition state analysis clarifies mechanisms, such as reductive amination or isomerization (e.g., thiophene vs. furan ring activation) .

- Spectroscopic Validation : Simulated IR/NMR spectra reduce ambiguity in experimental data .

Advanced: How to address isomerism or byproduct formation during synthesis?

Methodological Answer:

Isomerism (e.g., thiophene ring orientation) can arise due to steric effects or solvent polarity. Mitigation strategies include:

- Chromatographic Separation : Use gradient elution (e.g., hexane/ethyl acetate) to resolve isomers .

- Reaction Monitoring : In situ techniques like TLC or HPLC-MS track intermediates and optimize reaction time .

- Steric Control : Bulky substituents or low-temperature conditions (e.g., –20°C) may favor desired regioisomers .

Advanced: How to resolve contradictions in NMR data for structural confirmation?

Methodological Answer:

Contradictions often arise from dynamic effects (e.g., hindered rotation of amine groups) or solvent-dependent shifts. Solutions include:

- Variable-Temperature NMR : Observe coalescence of split peaks at elevated temperatures (e.g., 40–80°C) .

- Deuterated Solvent Comparison : Compare spectra in CDCl3 vs. DMSO-d6 to identify hydrogen bonding or aggregation effects .

- 2D Techniques : HSQC and HMBC correlate proton-carbon couplings to confirm connectivity .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Storage : Keep in airtight containers at room temperature, away from light and moisture .

- PPE : Use nitrile gloves, lab coats, and goggles. Avoid inhalation of dust via fume hoods .

- Spill Management : Absorb with sand/vermiculite, dispose as hazardous waste .

Advanced: How to design biological activity assays (e.g., antibacterial) for this compound?

Methodological Answer:

- MIC Testing : Use microdilution assays (e.g., Mtb H37Rv strain) with concentrations ranging from 0.5–40 µg/mL. Monitor growth inhibition via optical density (OD600) .

- Cytotoxicity Screening : Pair with mammalian cell lines (e.g., HEK293) to assess selectivity.

- Metabolite Profiling : LC-MS/MS identifies metabolic stability and potential prodrug activation .

Advanced: How to employ crystallography (SHELX) for structural determination?

Methodological Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets.

- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding. For twinned crystals, use the TWIN/BASF commands .

- Validation : Check R-factor convergence (target <5%) and PLATON/ADDSYM for missed symmetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.